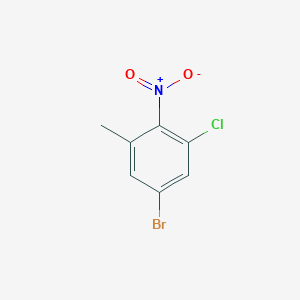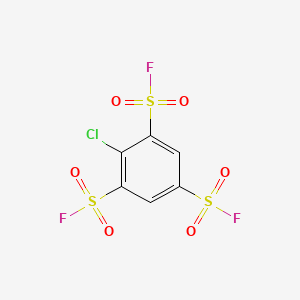
2-Chlorobenzene-1,3,5-trisulfonyl trifluoride
Overview
Description
Scientific Research Applications
Reactivity with Various Nucleophiles
2,4,6-Tris(fluorosulfonyl)chlorobenzene, a compound related to 2-Chlorobenzene-1,3,5-trisulfonyl trifluoride, demonstrates high reactivity due to its strong electron-withdrawing SO2F groups. This reactivity allows it to form ethers, amines, sulfides, and undergo chlorine-fluorine substitution under specific conditions. This reactivity profile makes it useful in various chemical syntheses (Filatov, Boiko, & Yagupolskii, 2012).
Synthesis of Oxazoles
In the presence of trifluoromethanesulfonic acid, reactions of dicarbonyl and monocarbonyl compounds with nitriles are promoted, leading to the formation of oxazoles. This indicates the role of related trifluoride compounds in facilitating complex organic reactions (Saito, Hyodo, & Hanzawa, 2012).
Catalytic C–O Bond Cleavage
Trifluoromethanesulfonic acid is shown to catalyze C–O bond cleavage, leading to the preparation of functional esters. This highlights the potential of trifluoride compounds in enhancing nucleophilic attack in chemical processes (Liu et al., 2017).
Formation of Anionic σ-Complexes
Symmetrical benzene trisulfonic-acid trifluoride can undergo nucleophilic addition, leading to stable anionic σ-complexes. This property could be exploited in designing reactions that require stable intermediates (Boiko, Kamoshenkova, & Filatov, 2008).
Friedel-Crafts Reaction Enhancement
Trifluoride compounds have been used to enhance Friedel-Crafts reactions. For instance, hafnium triflate and trifluoromethanesulfonic acid act as catalysts in acylation reactions, demonstrating the utility of trifluorides in organic synthesis (Kobayashi & Iwamoto, 1998).
Safety and Hazards
properties
IUPAC Name |
2-chlorobenzene-1,3,5-trisulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3O6S3/c7-6-4(18(9,13)14)1-3(17(8,11)12)2-5(6)19(10,15)16/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMFURWEPDZMAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)F)Cl)S(=O)(=O)F)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl[(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B1413464.png)
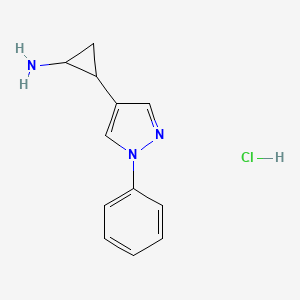
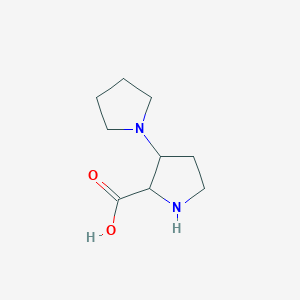

![tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B1413469.png)
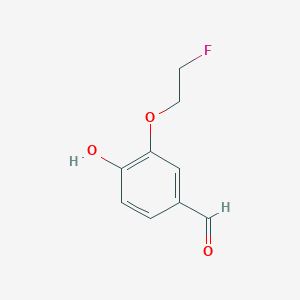
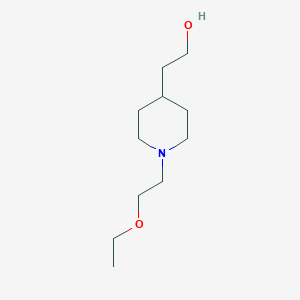
![2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate](/img/structure/B1413472.png)
![2-((Tert-butoxycarbonyl)amino)-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B1413473.png)
![2-(Tert-butyl) 8-methyl 2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B1413474.png)
![1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridin-3-aMine](/img/structure/B1413475.png)
